molecular formula C19H20N2O3 B5850524 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B5850524
M. Wt: 324.4 g/mol
InChI Key: BPSOSALBQUNKQQ-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential in various fields. This compound is also known as MMMPB or MMBC, and it belongs to the class of benzamide derivatives.

Mechanism of Action

The mechanism of action of MMMPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, MMMPB has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the inhibition of angiogenesis and the induction of apoptosis. In neurodegenerative diseases, MMMPB has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical and physiological effects:
MMMPB has been found to have various biochemical and physiological effects. In cancer cells, MMMPB has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, MMMPB has been found to improve cognitive function, reduce oxidative stress, and inhibit AChE activity. MMMPB has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

MMMPB has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been found to be stable under various conditions. However, MMMPB has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in some assays. It also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for MMMPB research. In cancer research, MMMPB could be studied further to determine its effectiveness in combination with other anticancer drugs. In neuroscience, MMMPB could be studied further to determine its potential as a treatment for other neurodegenerative diseases. In drug discovery, MMMPB could be used as a lead compound to develop new drugs with improved pharmacological properties. Additionally, further studies could be conducted to determine the safety and toxicity of MMMPB in humans.
Conclusion:
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound with potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MMMPB has shown promise as an anticancer agent, neuroprotective agent, and lead compound for drug discovery. Further studies are needed to determine its full potential and safety in humans.

Synthesis Methods

The synthesis of MMMPB involves the reaction between 4-morpholinyl isocyanate and 2-amino-5-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields MMMPB as a white crystalline solid with a melting point of 215-217°C.

Scientific Research Applications

MMMPB has been studied for its potential in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, MMMPB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, MMMPB has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, MMMPB has been used as a lead compound to develop new drugs with improved pharmacological properties.

properties

IUPAC Name

2-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-6-2-3-7-15(14)18(22)20-17-9-5-4-8-16(17)19(23)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSOSALBQUNKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide

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